5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine
Description
5-Methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a methyl group at position 5, an oxan-4-yl (tetrahydropyran-4-yl) substituent at position 1, and an amine group at position 3. The oxan-4-yl group contributes to the molecule’s stereoelectronic properties, enhancing solubility via its ether oxygen while maintaining moderate lipophilicity. This compound is of interest in medicinal chemistry due to pyrazole’s prevalence in bioactive molecules, particularly in kinase inhibitors and anticancer agents .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-methyl-1-(oxan-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-6-9(10)11-12(7)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3,(H2,10,11) |
InChI Key |
RBIWNRGTKMUMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the oxanyl group: The oxanyl group can be introduced through a nucleophilic substitution reaction using an appropriate oxanyl halide.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of 5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Modifications
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-amine
- Structural Difference : The oxan substituent is at position 2 of the tetrahydropyran ring instead of position 4.
- The 2H-pyranyl group may also exhibit different conformational flexibility .
1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine (CAS 1340104-61-1)
- Structural Difference : The oxan-4-yl group is at position 3 of the pyrazole, with a methyl group at position 1.
- Impact : Positional isomerism shifts the electron density distribution, which could affect intermolecular interactions (e.g., hydrogen bonding) in biological systems .
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine
Heterocyclic and Aromatic Substituents
5-Methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine
- Structural Difference : A 3-methylbenzyl group replaces the oxan-4-yl substituent.
- However, this increases metabolic susceptibility compared to the stable oxan-4-yl group .
1-(Adamantan-1-yl)-1H-pyrazol-3-amine
- Structural Difference : A rigid adamantyl group replaces the oxan-4-yl substituent.
- Impact : Adamantane’s bulkiness enhances metabolic stability but reduces solubility, making the oxan-4-yl analogue more suitable for aqueous environments .
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-3-amine
Pharmacological and Physicochemical Properties
Biological Activity
5-Methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine features a pyrazole ring substituted with a methyl group and an oxan moiety. Its molecular formula is with a molecular weight of approximately 166.18 g/mol. The unique structural characteristics of this compound allow for diverse interactions within biological systems.
Biological Activities
Research indicates that 5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways, possibly by inhibiting specific enzymes involved in inflammation.
The biological activity of 5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses, leading to reduced inflammation and associated symptoms.
- Receptor Binding : It is hypothesized that the compound interacts with various receptors, which could modulate cellular signaling pathways involved in disease processes .
Table 1: Summary of Biological Activities and Mechanisms
Case Study: Anti-inflammatory Effects
A study on the anti-inflammatory properties of 5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine demonstrated that it significantly reduced cytokine levels in vitro. The compound was shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the effects of 5-methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound through advanced biochemical techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
